2-[benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide
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Overview
Description
2-[Benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) at elevated temperatures.
Synthesis of Benzylamine Derivative: Benzylamine is reacted with benzenesulfonyl chloride to form benzenesulfonyl benzylamine.
Coupling with 4-Iodobenzoic Acid: The final step involves coupling the benzenesulfonyl benzylamine with 4-iodobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl sulfide derivatives.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Scientific Research Applications
2-[Benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl and iodophenyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF): A serine protease inhibitor with similar sulfonyl and benzyl groups.
N-Benzimidazol-2yl Benzamide: Used as an allosteric activator of human glucokinase.
Uniqueness
2-[Benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which can participate in halogen bonding and enhance the compound’s binding affinity to certain targets .
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21IN2O3S/c27-21-15-17-22(18-16-21)28-26(30)24-13-7-8-14-25(24)29(19-20-9-3-1-4-10-20)33(31,32)23-11-5-2-6-12-23/h1-18H,19H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBIQRKUNDZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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